molecular formula C14H7N5O11 B12644095 2,4,2',4'-Tetranitro-6-carboxy-6'-aminocarboxylbiphenyl CAS No. 153341-03-8

2,4,2',4'-Tetranitro-6-carboxy-6'-aminocarboxylbiphenyl

Cat. No.: B12644095
CAS No.: 153341-03-8
M. Wt: 421.23 g/mol
InChI Key: AFGYSBWYKXGHBG-UHFFFAOYSA-N
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Description

2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl is a complex organic compound characterized by the presence of multiple nitro groups, carboxyl groups, and an aminocarboxyl group on a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives, followed by carboxylation and amination reactions. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where biphenyl derivatives are treated with nitrating agents. The subsequent steps of carboxylation and amination are carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where one of the nitro groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl involves its interaction with molecular targets through its nitro, carboxyl, and aminocarboxyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, ionic interactions, and covalent bonding with target molecules. The pathways involved may include oxidative stress pathways, enzyme inhibition, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the nitro functional groups but lacks the carboxyl and aminocarboxyl groups.

    4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-Carboxy-TEMPO): This compound has a similar carboxyl group but differs in its overall structure and functional groups.

Properties

CAS No.

153341-03-8

Molecular Formula

C14H7N5O11

Molecular Weight

421.23 g/mol

IUPAC Name

2-(2-carbamoyl-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C14H7N5O11/c15-13(20)7-1-5(16(23)24)3-9(18(27)28)11(7)12-8(14(21)22)2-6(17(25)26)4-10(12)19(29)30/h1-4H,(H2,15,20)(H,21,22)

InChI Key

AFGYSBWYKXGHBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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